4-Methylnicotinic Acid: A Technical Guide to its History, Synthesis, and Biological Significance
4-Methylnicotinic Acid: A Technical Guide to its History, Synthesis, and Biological Significance
Abstract
4-Methylnicotinic acid, a methylated derivative of nicotinic acid (niacin), is a pyridinecarboxylic acid with emerging significance in biochemical research and as a synthetic precursor. This technical guide provides a comprehensive overview of the history, synthesis, and known biological roles of 4-methylnicotinic acid. It details a modern, efficient synthetic protocol and presents its physicochemical properties in a structured format. Furthermore, this guide explores its putative role as a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism, and outlines the corresponding enzymatic pathway. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical biology, offering a foundational understanding of this intriguing molecule.
Introduction
4-Methylnicotinic acid, also known as 4-methyl-3-pyridinecarboxylic acid, is an organic compound belonging to the family of pyridinecarboxylic acids. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a methyl group at the 4-position. While its parent compound, nicotinic acid (Vitamin B3), is well-established for its vital role in cellular metabolism and as a therapeutic agent for dyslipidemia, the specific history and biological functions of 4-methylnicotinic acid have been less extensively documented. This guide aims to consolidate the available scientific information on 4-methylnicotinic acid, providing a detailed resource for the scientific community.
History and Discovery
The precise historical details regarding the first discovery and synthesis of 4-methylnicotinic acid are not extensively documented in readily available scientific literature. Unlike its parent compound, nicotinic acid, which has a well-documented history leading to the understanding of pellagra, the discovery of 4-methylnicotinic acid appears to be a result of systematic explorations in pyridine chemistry rather than a singular breakthrough discovery. Research into substituted nicotinic acid derivatives gained momentum with the growth of medicinal and agricultural chemistry, with various synthetic methods being developed throughout the 20th century. A 2014 review on the synthetic routes of nicotinic acid and its derivatives highlights the broad interest in modifying the pyridine ring to explore new pharmaceutical activities.[1] A 2016 publication details an efficient, large-scale synthesis of 4-methylnicotinic acid, indicating its contemporary relevance as a research chemical and building block.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-methylnicotinic acid is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| CAS Number | 3222-50-2 | [4] |
| Appearance | White to tan crystalline powder | Thermo Fisher Scientific |
| Melting Point | 217-221 °C | Sigma-Aldrich |
| Synonyms | 4-Methyl-3-pyridinecarboxylic acid | [3] |
Synthesis of 4-Methylnicotinic Acid
Several synthetic routes to 4-methylnicotinic acid have been reported. A modern and efficient method involves the hydrolysis of 3-cyano-4-methylpyridine.
Experimental Protocol: Synthesis from 3-Cyano-4-methylpyridine
This protocol is adapted from a general procedure for the synthesis of 4-methylpyridine-3-carboxylic acid.
Materials:
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3-cyano-4-methylpyridine
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Sodium hydroxide (NaOH)
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70% aqueous ethanol solution
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Concentrated hydrochloric acid (HCl)
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Ethanol
Procedure:
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To a mixture of sodium hydroxide (40.6 mol) and 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).
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Stir the reaction mixture under reflux conditions for 2 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid (4.06 L).
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Remove the solvent under reduced pressure to yield a white solid product.
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Add ethanol (10 L) to the residue, heat to reflux, and maintain for 10 minutes.
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Perform a hot filtration.
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Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to give 4-methylpyridine-3-carboxylic acid as a white solid.
Expected Yield: Approximately 96% (1.33 kg).
Synthesis Workflow Diagram
Biological Activity and Signaling Pathways
While direct and extensive studies on the biological activities of 4-methylnicotinic acid are limited, its structural similarity to nicotinic acid suggests a potential role in similar biochemical pathways. The most significant of these is the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺).
Putative Role in NAD⁺ Biosynthesis via the Preiss-Handler Pathway
NAD⁺ is a fundamental coenzyme in redox reactions and a substrate for various signaling enzymes. The Preiss-Handler pathway is one of the major routes for NAD⁺ synthesis, utilizing dietary nicotinic acid. It is hypothesized that 4-methylnicotinic acid can act as a substrate for this pathway, serving as a niacin analog.
The key steps of the Preiss-Handler pathway are:
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Conversion to a Mononucleotide: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN). It is proposed that NAPRT can also recognize and convert 4-methylnicotinic acid to 4-methylnicotinic acid mononucleotide.
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Adenylylation: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then convert NaMN to nicotinic acid adenine dinucleotide (NaAD).
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Amidation: Finally, NAD⁺ synthetase (NADS) catalyzes the amidation of NaAD to form NAD⁺.
Studies have shown that various nicotinic acid derivatives can be utilized in NAD⁺ synthesis.[5] However, direct experimental evidence confirming the enzymatic conversion of 4-methylnicotinic acid by NAPRT and its subsequent incorporation into the NAD⁺ pool is a subject for further investigation.
Proposed Signaling Pathway Diagram
The following diagram illustrates the Preiss-Handler pathway, highlighting the hypothesized entry point for 4-methylnicotinic acid.
Conclusion
4-Methylnicotinic acid is a compound of growing interest in chemical synthesis and biochemical research. While its historical discovery is not clearly defined, modern synthetic methods have made it readily accessible for study. Its primary biological significance is thought to lie in its potential as a precursor for NAD⁺ biosynthesis, acting as an analog of nicotinic acid in the Preiss-Handler pathway. This guide provides a foundational overview of 4-methylnicotinic acid, summarizing its known properties and synthesis. Further research is warranted to definitively elucidate its biological functions and to explore its potential applications in medicine and biotechnology. The detailed experimental protocol and pathway diagrams presented herein serve as a valuable resource for scientists and researchers initiating studies on this compound.
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]
- 4. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
